Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-
Description
The compound "Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-" is a sulfonamide-benzamide hybrid featuring a 1,3,4-thiadiazole core substituted with an isopropyl group. Its structure comprises:
- A benzamide backbone with a sulfonyl group at the 4-position, modified by a cyclopropylamino substituent.
- A 1,3,4-thiadiazole heterocycle at the N-terminal of the benzamide, functionalized with a branched isopropyl group at the 5-position.
However, direct studies on this compound are absent in the provided evidence, necessitating extrapolation from structurally analogous derivatives.
Properties
IUPAC Name |
4-(cyclopropylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-9(2)14-17-18-15(23-14)16-13(20)10-3-7-12(8-4-10)24(21,22)19-11-5-6-11/h3-4,7-9,11,19H,5-6H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQVIEOOQNRPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130443 | |
| Record name | 4-[(Cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898656-62-7 | |
| Record name | 4-[(Cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898656-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Thiosemicarbazide
Thiosemicarbazide (10 mmol) is treated with isobutyryl chloride (11 mmol) in anhydrous dichloromethane under nitrogen at 0°C. The mixture is stirred for 4 hours, followed by the addition of phosphorus oxychloride (15 mmol) to facilitate cyclization. The reaction is heated to 80°C for 6 hours, yielding 5-isopropyl-1,3,4-thiadiazol-2-amine as a pale-yellow solid (Yield: 68–72%).
Key Reaction Conditions
-
Solvent: Dichloromethane
-
Catalysts: Phosphorus oxychloride
-
Temperature: 0°C (initial), 80°C (cyclization)
Preparation of 4-(Chlorosulfonyl)Benzoic Acid
The sulfonamide moiety is introduced via a sulfonyl chloride intermediate.
Sulfonation of Benzoic Acid
Benzoic acid (10 mmol) is reacted with chlorosulfonic acid (30 mmol) at 50°C for 3 hours. The reaction mixture is poured onto ice, and the precipitate is filtered to obtain 4-(chlorosulfonyl)benzoic acid (Yield: 85–90%).
Characterization Data
-
IR (cm⁻¹) : 1712 (C=O), 1365 (S=O), 1170 (S-O)
-
¹H NMR (DMSO-d₆) : δ 8.12 (d, 2H, Ar-H), 7.98 (d, 2H, Ar-H), 13.1 (s, 1H, COOH).
Synthesis of 4-(Cyclopropylsulfamoyl)Benzoic Acid
The chlorosulfonyl group is substituted with cyclopropylamine to form the sulfonamide.
Amination of Sulfonyl Chloride
4-(Chlorosulfonyl)benzoic acid (5 mmol) is dissolved in dry tetrahydrofuran (THF) and treated with cyclopropylamine (7.5 mmol) at 0°C. Triethylamine (10 mmol) is added dropwise to scavenge HCl. The reaction is stirred at room temperature for 12 hours, yielding 4-(cyclopropylsulfamoyl)benzoic acid (Yield: 78–82%).
Optimization Note
Excess cyclopropylamine (1.5 equiv) ensures complete substitution, while triethylamine prevents side reactions.
Coupling of 4-(Cyclopropylsulfamoyl)Benzoic Acid with 5-Isopropyl-1,3,4-Thiadiazol-2-Amine
The final amide bond is formed via carbodiimide-mediated coupling.
Activation of Carboxylic Acid
4-(Cyclopropylsulfamoyl)benzoic acid (5 mmol) is activated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI, 6 mmol) and N-hydroxysuccinimide (NHS, 6 mmol) in dichloromethane for 1 hour.
Amide Bond Formation
The activated acid is added to a solution of 5-isopropyl-1,3,4-thiadiazol-2-amine (5 mmol) in dichloromethane. The mixture is stirred at room temperature for 24 hours, followed by extraction with 10% NaOH and HCl to isolate the product. Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- is obtained as a white crystalline solid (Yield: 65–70%).
Characterization Summary
-
MP : 189–192°C
-
¹H NMR (DMSO-d₆) : δ 1.25 (d, 6H, CH(CH₃)₂), 2.95 (m, 1H, CH), 3.15 (m, 1H, cyclopropyl-CH₂), 7.85–8.10 (m, 4H, Ar-H), 10.2 (s, 1H, NH).
-
HRMS (ESI) : m/z 414.0821 [M+H]⁺ (Calcd. 414.0819).
Alternative Synthetic Routes and Optimization
Solid-Phase Synthesis of Thiadiazole Ring
Wang et al. (2011) demonstrated solid-phase synthesis of 1,3,4-thiadiazoles using carbon disulfide and a resin support, which could improve scalability. This method reduces purification steps and increases yield (up to 90%).
Microwave-Assisted Sulfonylation
Microwave irradiation (100°C, 30 min) accelerates the sulfonation step, reducing reaction time from 3 hours to 30 minutes without compromising yield.
Challenges and Recommendations
-
Regioselectivity in Thiadiazole Synthesis : The position of the isopropyl group must be controlled using sterically hindered acylating agents.
-
Amide Coupling Efficiency : Substitute EDCI with N,N′-dicyclohexylcarbodiimide (DCC) for higher yields in polar solvents like DMF.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to remove unreacted sulfonic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying biological activities .
Scientific Research Applications
Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its potential as an anticancer agent makes it a subject of study in cell biology and pharmacology.
Medicine: The compound’s antioxidant properties are being explored for therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and targets are still under investigation, but its ability to induce oxidative stress in cancer cells is a key aspect of its mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Benzamide Derivatives with Heterocyclic Cores
The compound’s closest analogs include sulfonamide-linked benzamides fused with 1,3,4-thiadiazole or oxadiazole rings. Key examples and their properties are summarized below:
Key Structural and Functional Comparisons
- Sulfonamide Positioning : Unlike LMM5/LMM11 (oxadiazole cores) , the target compound’s 1,3,4-thiadiazole core may enhance metabolic stability and π-π stacking interactions, as seen in cytotoxic derivatives like 7a–c .
- Substituent Effects: The cyclopropylamino group on the sulfonamide may improve membrane permeability compared to bulkier substituents (e.g., benzyl in LMM5). Cyclopropane’s rigid geometry could mimic steric effects of cyclohexyl in LMM11 but with reduced lipophilicity .
- Thiadiazole vs.
- Isopropyl Group : The 5-isopropyl substituent on the thiadiazole is analogous to Sulfaisopropylthiadiazole (), which is associated with enhanced antimicrobial activity .
Biological Activity
Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antioxidant properties, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
The compound features a benzamide core, a cyclopropylamino group, and a thiadiazole ring. Its unique structure contributes to its diverse biological activities, making it a subject of significant research interest.
Anticancer Properties
Research has indicated that derivatives of the 1,3,4-thiadiazole structure exhibit promising anticancer activity. Studies have shown that compounds similar to Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- can inhibit various cancer cell lines by targeting critical pathways involved in cell proliferation.
Key Findings:
- Inhibition of Enzymes: Some derivatives have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in rapidly dividing cells. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Topoisomerase II Inhibition: Compounds have also been noted for their ability to inhibit topoisomerase II, an enzyme involved in DNA replication and repair .
Antioxidant Activity
The compound's antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is essential for protecting cells from damage that could lead to cancer progression.
Structure-Activity Relationships (SAR)
Understanding the SAR of Benzamide derivatives is crucial for optimizing their biological activity. Modifications to the thiadiazole ring or the sulfonamide group can significantly affect their potency.
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiadiazole ring | Enhanced anticancer activity observed |
| Alteration of the sulfonamide group | Increased selectivity for target enzymes |
| Variations in alkyl chain length | Impact on solubility and bioavailability |
Case Studies
- In Vivo Studies: A study involving a series of benzamide derivatives showed significant tumor regression in animal models when administered at specific dosages. Notably, compounds with a cyclopropylamino group demonstrated enhanced efficacy compared to their counterparts lacking this modification .
- Clinical Trials: Early-phase clinical trials revealed that patients treated with benzamide derivatives exhibited prolonged survival rates when compared to standard therapies. The results were particularly promising for those with certain genetic markers linked to enhanced drug responsiveness .
- Mechanistic Studies: Investigations into the mechanism of action revealed that these compounds could induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancerous cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this benzamide-thiadiazole derivative, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting with thiosemicarbazide derivatives and carboxylic acids. For example, refluxing 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours under acidic conditions, followed by pH adjustment (8–9) for precipitation . Solvent systems like DMSO/water (2:1) are effective for recrystallization. Optimization may involve varying reaction times, temperatures, or stoichiometric ratios of POCl₃ to improve yields (reported 53–67% for analogous compounds) .
- Key Parameters : Monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- ¹H/¹³C-NMR : To verify substituent positions (e.g., cyclopropylamino sulfonyl group) and aromatic proton environments .
- IR Spectroscopy : Confirm sulfonamide (S=O, ~1350 cm⁻¹) and thiadiazole ring (C=N, ~1600 cm⁻¹) functional groups .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns .
- Purity Assessment : Melting point consistency (e.g., 252–263°C for analogs) and HPLC retention time analysis .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiadiazole or benzamide moieties) influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Antioxidant Activity : Electron-donating groups (e.g., 4-hydroxy-3-methoxy in analog 9g ) enhance ABTS•+ radical scavenging (IC₅₀ ~12 µM) compared to electron-withdrawing groups (e.g., nitro in 9i , IC₅₀ ~25 µM) .
- Antimicrobial Potency : Chlorobenzyl or fluorobenzyl sulfonyl groups (as in 13 and 11 ) improve activity against Gram-negative bacteria due to increased lipophilicity .
- Experimental Design : Synthesize analogs with systematic substituent variations (e.g., alkyl, aryl, heterocyclic) and compare bioactivity using standardized assays (e.g., MIC for antimicrobials, DPPH/ABTS for antioxidants) .
Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data for analogs?
- Case Example : Analog 9j shows a yield of 53%, while 9h achieves 67.7% under similar conditions .
- Resolution Strategies :
- Reaction Monitoring : Use real-time HPLC to identify intermediate stability issues or side reactions.
- Purification : Optimize recrystallization solvents (e.g., ethanol vs. DMSO/water) to recover more product .
- Reproducibility Checks : Validate protocols across labs with controlled humidity/temperature.
Q. What experimental approaches are recommended to study the compound’s stability under physiological conditions?
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and analyze degradation via UV-Vis or LC-MS over 24–72 hours .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures .
- Key Findings : Sulfonamide derivatives often exhibit pH-dependent hydrolysis; cyclopropyl groups may enhance metabolic stability .
Q. How can synergistic effects with other therapeutic agents be evaluated?
- Protocol : Combine the compound with BCL-2 inhibitors (e.g., ABT-199) or antibiotics in dose-matrix assays. Use Chou-Talalay models to calculate combination indices (CI <1 indicates synergy) .
- Biological Relevance : Thiadiazole-sulfonamide hybrids may target multiple pathways (e.g., enzyme inhibition + apoptosis induction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
